Flavoxat

Übersicht

Beschreibung

Flavoxate is a synthetic flavonoid derivative primarily used as a muscle relaxant and antispasmodic agent. It is commonly prescribed for the symptomatic relief of urinary bladder spasms, dysuria, urgency, nocturia, and other urinary conditions. The compound is known for its ability to relax smooth muscles in the urinary tract, thereby alleviating discomfort and improving urinary function .

Wissenschaftliche Forschungsanwendungen

Flavoxat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung zur Untersuchung der Flavonoidchemie und synthetischer Umwandlungen verwendet.

Biologie: Untersucht wegen seiner Auswirkungen auf die Relaxation der glatten Muskulatur und seiner möglichen Rolle bei der Modulation zellulärer Signalwege.

Industrie: Wird bei der Entwicklung von kontrollierten Freisetzungsformulierungen und Arzneimittelabgabesystemen eingesetzt

5. Wirkmechanismus

This compound entfaltet seine Wirkung über mehrere Mechanismen:

Muskarinrezeptor-Antagonismus: This compound wirkt als kompetitiver Antagonist an muskarinischen Acetylcholinrezeptoren und reduziert den Tonus der glatten Muskulatur in der Blase.

Direkte Muskelrelaxation: Es hat direkte entspannende Wirkungen auf die glatte Muskulatur, was auf seine lokale Anästhesie-Aktivität zurückzuführen sein kann.

Beteiligte Signalwege: Die Verbindung moduliert cholinerge Signalwege, was zu einer Verringerung der Muskelkontraktionen und einer verbesserten Harnfunktion führt.

Wirkmechanismus

Flavoxate exerts its effects through multiple mechanisms:

Muscarinic Receptor Antagonism: Flavoxate acts as a competitive antagonist at muscarinic acetylcholine receptors, reducing the tonus of smooth muscle in the bladder.

Direct Muscle Relaxation: It has direct relaxing effects on smooth muscle, which may be due to its local anesthetic activity.

Pathways Involved: The compound modulates cholinergic pathways, leading to decreased muscle contractions and improved urinary function.

Safety and Hazards

Flavoxate is generally safe but it can cause side effects such as nausea, vomiting, dry mouth, headache, dizziness, drowsiness, pounding heartbeats or fluttering in your chest, confusion, nervousness, rash or itching . It should not be used if you have bleeding or a blockage in your digestive tract (stomach or intestines), a bladder obstruction, or if you are unable to urinate .

Biochemische Analyse

Biochemical Properties

Flavoxate acts as a direct antagonist at muscarinic acetylcholine receptors in cholinergically innervated organs . Its muscle relaxant properties may be due to a direct action on the smooth muscle rather than by antagonizing muscarinic receptors .

Cellular Effects

Flavoxate reduces muscle spasms of the bladder and urinary tract . It is used to treat bladder symptoms such as painful urination, frequent or urgent urination, increased night-time urination, bladder pain, and incontinence (urine leakage) .

Temporal Effects in Laboratory Settings

It is generally well tolerated, but can potentially cause vomiting, upset stomach, dry mouth or throat, blurred vision, eye pain, and increased sensitivity of the eyes to light .

Dosage Effects in Animal Models

Adverse events have not been observed in animal reproduction studies .

Metabolic Pathways

As a muscarinic antagonist, it likely interacts with enzymes and cofactors involved in the cholinergic signaling pathway .

Vorbereitungsmethoden

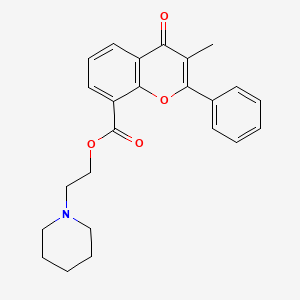

Synthesewege und Reaktionsbedingungen: Flavoxat wird durch einen mehrstufigen chemischen Prozess synthetisiert. Die wichtigsten Schritte umfassen die Bildung der Flavon-Grundstruktur, gefolgt von der Einführung der Piperidinoethylseitenkette. Die Synthese beginnt in der Regel mit der Kondensation von 2-Hydroxyacetophenon mit Benzaldehyd zur Bildung von Chalkon, das dann cyclisiert wird, um Flavon zu erzeugen. Der letzte Schritt beinhaltet die Veresterung von Flavon mit 2-Piperidinoethanol unter sauren Bedingungen, um this compound zu erhalten .

Industrielle Produktionsverfahren: In industriellen Umgebungen wird this compound unter Verwendung von kontrollierten Freisetzungsformulierungen hergestellt. Diese Formulierungen beinhalten die Herstellung von zweischichtigen oder mehrschichtigen Tabletten, mehrschichtigen Minitabletten oder Pellets, die in Kapseln gefüllt sind. Der Prozess sorgt für ein biphasisches Wirkstofffreigabeprofil, wodurch die Bioverfügbarkeit und die therapeutische Wirksamkeit von this compound erhöht werden .

Analyse Chemischer Reaktionen

Reaktionstypen: Flavoxat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter sauren, alkalischen, neutralen, oxidativen und photolytischen Bedingungen oxidiert werden.

Reduktion: Obwohl weniger verbreitet, kann this compound unter bestimmten Bedingungen Reduktionsreaktionen eingehen.

Substitution: this compound kann an Substitutionsreaktionen teilnehmen, insbesondere unter Beteiligung der Piperidinoethylseitenkette.

Häufige Reagenzien und Bedingungen:

Reduktion: Reduktionsmittel wie Natriumborhydrid können unter kontrollierten Bedingungen verwendet werden.

Substitution: Verschiedene Nukleophile können für Substitutionsreaktionen verwendet werden, abhängig vom gewünschten Produkt.

Hauptprodukte, die gebildet werden:

Oxidation: Abbauprodukte umfassen verschiedene oxidierte Derivate von this compound.

Reduktion: Reduzierte Formen von this compound mit veränderten funktionellen Gruppen.

Substitution: Substituierte this compound-Derivate mit modifizierten Seitenketten.

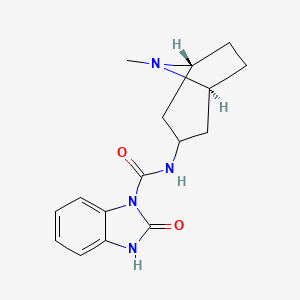

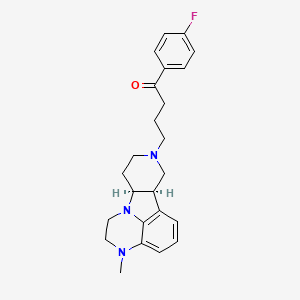

Vergleich Mit ähnlichen Verbindungen

Flavoxat wird häufig mit anderen Harnwegsspatikulytika wie Oxybutynin und Mirabegron verglichen:

Myrbetriq (Mirabegron): Myrbetriq ist eine weitere Alternative bei überaktiver Blase, hat aber einen anderen Wirkmechanismus und zielt auf Beta-3-Adrenozeptoren.

Ähnliche Verbindungen:

- Oxybutynin

- Myrbetriq (Mirabegron)

- Tolterodin

- Solifenacin

This compound zeichnet sich durch seine einzigartige Kombination aus Muskarinrezeptor-Antagonismus und direkter Muskelrelaxation aus, was es zu einer wertvollen Option für die Behandlung von Harnwegsstörungen macht .

Eigenschaften

IUPAC Name |

2-piperidin-1-ylethyl 3-methyl-4-oxo-2-phenylchromene-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25NO4/c1-17-21(26)19-11-8-12-20(23(19)29-22(17)18-9-4-2-5-10-18)24(27)28-16-15-25-13-6-3-7-14-25/h2,4-5,8-12H,3,6-7,13-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPIUTQOUKAMGCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C(C1=O)C=CC=C2C(=O)OCCN3CCCCC3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3023053 | |

| Record name | Flavoxate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Flavoxate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015279 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.54e-02 g/L | |

| Record name | Flavoxate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01148 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Flavoxate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015279 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Flavoxate acts as a direct antagonist at muscarinic acetylcholine receptors in cholinergically innervated organs. Its anticholinergic-parasympatholytic action reduces the tonus of smooth muscle in the bladder, effectively reducing the number of required voids, urge incontinence episodes, urge severity and improving retention, facilitating increased volume per void. | |

| Record name | Flavoxate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01148 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

15301-69-6 | |

| Record name | Flavoxate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15301-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flavoxate [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015301696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flavoxate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01148 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Flavoxate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Flavoxate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.745 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLAVOXATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3E74Y80MEY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Flavoxate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015279 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

232-234 | |

| Record name | Flavoxate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01148 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

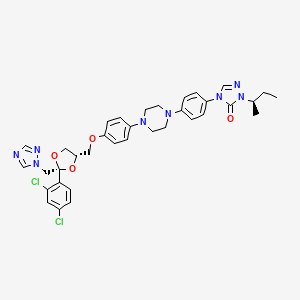

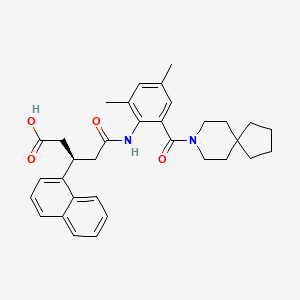

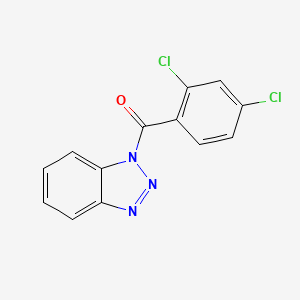

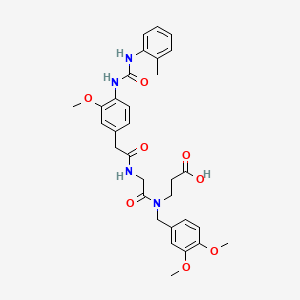

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B1672691.png)

![1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(piperidin-1-yl)ethan-1-one](/img/structure/B1672692.png)

![2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B1672696.png)

![2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B1672698.png)